Cas no 1086-80-2 (Lumichrome)
Lumichrome Chemical and Physical Properties
Names and Identifiers
-
- Benzo[g]pteridine-2,4(1H,3H)-dione,7,8-dimethyl-
- 7,8-Dimethylalloxazine
- Lumichrome
- 7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione
- 7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
- 6,7-DIMETHYLALLOXAZINE
- 7,8-dimethyl-benzo[g]pteridine-2,4(1H,3H)-dione
- Benzo[g]pteridine-2,4(1H,3H)-dione,7,8-dimethyl
- flavins
- LUM
- 7,8-Dimethylisoalloxazine
- NSC 96911
- Riboflavin lumichrome
- NSC-96911
- NSC96911
- 7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione; 7,8-Dimethylalloxazine; Riboflavin lumichrome; 7,8-Dimethylisoalloxazine; NSC 96911; Riboflavin Impurity B
- UNII-99U1UDJ2HM
- CHEMBL1234101
- Alloxazine, 7,8-dimethyl-
- DB04345
- LUMICHROME [MI]
- SR-01000198213
- 3CC7321C-61C5-4305-A0F0-EE1334A0C8A1
- EINECS 214-120-8
- 7,8-DIMETHYLBENZO(G)PTERIDINE-2,4-(1H,3H)-DIONE
- CCG-36441
- Alloxazine,8-dimethyl-
- C01727
- CHEBI:17781
- Benzo[g]pteridine-2,3H)-dione, 7,8-dimethyl-
- 7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (Lumichrome)
- Oprea1_454036
- SCHEMBL194906
- MFCD00005021
- D1066
- AKOS003245099
- 7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- AS-56222
- Benzo[g]pteridine-2,4(1H,3H)-dione, 7,8-dimethyl-
- Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-dimethyl-
- SR-01000198213-1
- NS00023504
- Lumichrome (I)
- 7,8-dimethyl-1H-benzo[g]pteridine-2,4-quinone
- 2cc7
- SY051636
- CS-0081855
- 99U1UDJ2HM
- J-002180
- HY-115385
- 7,8-Dimethylbenzo[g]pteridine-2,4-diol #
- CHEBI:37323
- dimethylisoalloxazine
- RIBOFLAVIN IMPURITY B [EP IMPURITY]
- HMS3604B12
- 7,8-Dimethylbenzo(g)pteridine-2,4(1H,3H)-dione
- AKOS003232003
- ZJTJUVIJVLLGSP-UHFFFAOYSA-N
- D78457
- DTXSID70148600
- FT-0603542
- Q27095157
- 1086-80-2
- 809279-55-8
- AG-690/11093051
- ALBB-023287
- 7,8-dimethylbenzo(g)pteridine-2,4(3H,10H)-dione
- 7,8-dimethyl-1H-benzo(g)pteridine-2,4-dione
- RIBOFLAVIN IMPURITY B (EP IMPURITY)
- 7,8-dimethyl-1H,2H,3H,4H-benzo[g]pteridine-2,4-dione
- DTXCID0071091
- DB-040839
- BDBM50410877
-
- MDL: MFCD00005021
- Inchi: 1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18)
- InChI Key: ZJTJUVIJVLLGSP-UHFFFAOYSA-N
- SMILES: O=C1C2=C(NC(N1)=O)N=C1C=C(C)C(C)=CC1=N2
Computed Properties
- Exact Mass: 242.08000
- Monoisotopic Mass: 242.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 58
- XLogP3: 1.1
- Topological Polar Surface Area: 84A^2
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: >300 °C (lit.)
- Boiling Point: 385.06°C (rough estimate)
- Flash Point: No data available
- Refractive Index: 1.6081 (estimate)
- Solubility: Very slightly soluble (0.13 g/l) (25 º C),
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. Combustible.
- PSA: 91.50000
- LogP: 0.77640
- Merck: 13,5620
- Solubility: Not determined
Lumichrome Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p1086 get medical advice / care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Safety Term:S24/25
- Storage Condition:4° CStore…,-4℃Store…Better
Lumichrome Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Lumichrome Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1066-100MG |
7,8-Dimethylalloxazine |
1086-80-2 | >98.0%(T) | 100mg |
¥360.00 | 2024-04-18 | |
| Ambeed | A484292-100mg |
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione |
1086-80-2 | 95% | 100mg |
$27.0 | 2025-02-19 | |
| Ambeed | A484292-250mg |
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione |
1086-80-2 | 95% | 250mg |
$38.0 | 2025-02-19 | |
| Ambeed | A484292-1g |
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione |
1086-80-2 | 95% | 1g |
$50.0 | 2025-02-19 | |
| Ambeed | A484292-5g |
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione |
1086-80-2 | 95% | 5g |
$249.0 | 2025-02-19 | |
| BAI LING WEI Technology Co., Ltd. | 373461-1g |
7,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione |
1086-80-2 | >95.0%(HPLC) | 1g |
¥ 3388 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 373461-5g |
7,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione |
1086-80-2 | >95.0%(HPLC) | 5g |
¥ 10340 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 373461-10g |
7,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione |
1086-80-2 | >95.0%(HPLC) | 10g |
¥ 18876 | 2022-04-26 | |
| TRC | L473850-100mg |
Lumichrome |
1086-80-2 | 100mg |
$ 198.00 | 2023-09-07 | ||
| TRC | L473850-1g |
Lumichrome |
1086-80-2 | 1g |
$ 1156.00 | 2023-09-07 |
Lumichrome Suppliers
Lumichrome Related Literature
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Burki Rajendar,Arivazhagan Rajendran,Zhiqiang Ye,Eriko Kanai,Yusuke Sato,Seiichi Nishizawa,Marek Sikorski,Norio Teramae Org. Biomol. Chem. 2010 8 4949
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L. F. Vieira Ferreira,A. I. Costa,I. Ferreira Machado,A. M. Botelho do Rego,E. Sikorska,M. Sikorski Phys. Chem. Chem. Phys. 2009 11 5762
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Arwa Mortada Ahmed,Basma Khalaf Mahmoud,Natalie Millán-Agui?aga,Usama Ramadan Abdelmohsen,Mostafa Ahmed Fouad RSC Adv. 2023 13 1339
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Kasper Lincke,Jeppe Langeland,Andreas ?stergaard Madsen,Hjalte V. Kiefer,Louise Skov,Elisabeth Gruber,Kurt V. Mikkelsen,Lars H. Andersen,Mogens Br?ndsted Nielsen Phys. Chem. Chem. Phys. 2018 20 28678
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5. A novel optical transistor device based on photo-induced proton transfer reactionsYang Hwang Zen,Chong Mou Wang J. Chem. Soc. Chem. Commun. 1994 2625
Additional information on Lumichrome
Lumichrome: A Comprehensive Overview
Lumichrome, also known by its CAS number 1086-80-2, is a compound that has garnered significant attention in the fields of biochemistry and photodynamic therapy. This compound, with its unique photochemical properties, has been extensively studied for its potential applications in medical diagnostics and therapeutic interventions. Recent advancements in luminescence-based imaging techniques have further highlighted the importance of Lumichrome in modern biomedical research.
Lumichrome is a derivative of porphyrin, a class of compounds known for their ability to absorb light and transfer energy to oxygen molecules, generating reactive oxygen species (ROS). This property makes Lumichrome a valuable tool in photodynamic therapy (PDT), where it can be used to target and destroy cancer cells. The compound's ability to localize within specific tissues and its high photostability make it an ideal candidate for such applications.
Recent studies have explored the use of Lumichrome in combination with other photosensitizers to enhance the efficiency of PDT. Researchers have found that by modifying the structure of Lumichrome, they can improve its solubility in biological fluids and increase its uptake by target cells. These modifications have led to the development of novel formulations that exhibit enhanced therapeutic efficacy while minimizing side effects.
In addition to its medical applications, Lumichrome has also been investigated for its potential use in environmental monitoring. The compound's sensitivity to light and its ability to emit fluorescence under specific conditions make it a promising candidate for detecting pollutants in water systems. Recent research has focused on integrating Lumichrome into portable sensing devices, enabling real-time monitoring of water quality in remote locations.
The synthesis of Lumichrome involves a multi-step process that requires precise control over reaction conditions to ensure high purity and stability. Advances in synthetic chemistry have made it possible to produce Lumichrome on a larger scale, making it more accessible for both research and commercial applications. The development of scalable synthesis methods has been a key area of focus for researchers aiming to reduce production costs and improve the availability of this valuable compound.
One of the most exciting recent developments involving Lumichrome is its use in bioimaging applications. By tagging Lumichrome with specific biomarkers, researchers can track cellular processes in real-time with high spatial and temporal resolution. This capability has opened new avenues for studying disease progression and evaluating the effectiveness of therapeutic interventions.
Despite its many advantages, the use of Lumichrome is not without challenges. Issues such as photobleaching and limited tissue penetration remain areas that require further investigation. Researchers are actively exploring strategies to address these limitations, including the development of new delivery systems and the optimization of light delivery protocols.
In conclusion, Lumichrome (CAS No. 1086-80-2) is a versatile compound with a wide range of applications in medicine, environmental science, and biotechnology. Its unique photochemical properties and potential for further modification make it a valuable tool for addressing some of the most pressing challenges in these fields. As research continues to uncover new uses for Lumichrome, its role in advancing scientific knowledge and improving human health will undoubtedly grow.